molecular formula C9H12N2O B13064526 3-(Methoxymethyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine

3-(Methoxymethyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine

Cat. No.: B13064526
M. Wt: 164.20 g/mol
InChI Key: ODKKOEKFPMAMLO-UHFFFAOYSA-N
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Description

3-(Methoxymethyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine is a bicyclic heterocyclic compound featuring a pyrrolo[3,4-b]pyridine core substituted with a methoxymethyl group at the 3-position. This scaffold is characterized by a fused pyrrole and pyridine ring system, with partial saturation in the pyrrole moiety (5H,6H,7H states).

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

3-(methoxymethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine

InChI

InChI=1S/C9H12N2O/c1-12-6-7-2-8-4-10-5-9(8)11-3-7/h2-3,10H,4-6H2,1H3

InChI Key

ODKKOEKFPMAMLO-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC2=C(CNC2)N=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxymethyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine typically involves the condensation of pyrrole and pyridine derivatives under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as the reaction environment, are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxymethyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxymethyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce fully reduced pyrrolo[3,4-b]pyridine derivatives.

Scientific Research Applications

3-(Methoxymethyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Methoxymethyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pyrrolo[3,4-b]pyridine core is a versatile scaffold, with substitutions at various positions modulating physicochemical and biological properties. Below is a detailed comparison with structurally related compounds:

Core Heterocycle Variations

  • Thiazolo[5,4-b]pyridine Derivatives (e.g., 6h in ) :
    • Thiazolo derivatives replace the pyrrole ring with a thiazole, introducing a sulfur atom. Compound 6h (3-(trifluoromethyl)phenyl-substituted) showed moderate c-KIT inhibition (IC50 = 9.87 µM) due to hydrophobic interactions in the binding pocket .
    • Key Difference : The sulfur atom in thiazolo derivatives may enhance π-π stacking or hydrogen bonding compared to the nitrogen-rich pyrrolo core.

Substituent Effects

  • 6-Benzyl-pyrrolo[3,4-b]pyridine Derivatives () :

    • 6-Benzyl-5H,6H,7H-pyrrolo[3,4-b]pyridine-5,7-dione (MW = 210.27) features a benzyl group at the 6-position, increasing hydrophobicity (XLogP3 = 1.7) .
    • Comparison : The methoxymethyl group at the 3-position in the target compound may reduce logP (due to the oxygen atom) and improve solubility compared to benzyl.
  • 3-(Trifluoromethyl)-pyrrolo[3,4-b]pyridine Hydrochloride (): The electron-withdrawing trifluoromethyl group enhances metabolic stability and binding affinity in kinase inhibitors. The hydrochloride salt (CAS: 2055840-67-8) improves aqueous solubility .
  • 6-(2,6-Dioxopiperidin-3-yl)-pyrrolo[3,4-b]pyridine-5,7-dione () :

    • This derivative (MW = 259.22) contains a dione and piperidinyl group, increasing polarity (predicted pKa = 10.51) and hydrogen-bonding capacity .
    • Comparison : The absence of dione groups in the target compound reduces polarity, possibly favoring blood-brain barrier penetration.

Positional Isomerism

  • 7-Hydroxy-6-(4-methoxyphenylmethyl)-pyrrolo[3,4-b]pyridin-5-one (): Substitution at the 6- and 7-positions with hydroxy and methoxybenzyl groups introduces hydrogen-bond donors/acceptors, critical for protein interactions .

Salt Forms and Solubility

  • 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine Dihydrochloride () :
    • The dihydrochloride salt (MW = 193.08) enhances solubility in polar solvents, making it suitable for in vitro assays .
    • Comparison : The free base form of 3-(methoxymethyl)-pyrrolo[3,4-b]pyridine may require formulation optimization for bioavailability.

Functional Group Impact

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituent(s) Molecular Weight logP Key Property Evidence ID
3-(Methoxymethyl)-pyrrolo[3,4-b]pyridine Pyrrolo[3,4-b]pyridine 3-(CH2OCH3) ~195 (estimated) ~1.2 Moderate polarity, non-ionizable N/A
6-Benzyl-pyrrolo[3,4-b]pyridine-5,7-dione Pyrrolo[3,4-b]pyridine 6-benzyl, 5,7-dione 210.27 1.7 High crystallinity, hydrophobic
3-(Trifluoromethyl)-pyrrolo[3,4-b]pyridine HCl Pyrrolo[3,4-b]pyridine 3-CF3 237.58 ~2.5 Enhanced metabolic stability
Thiazolo[5,4-b]pyridine (6h) Thiazolo[5,4-b]pyridine 3-CF3Ph N/A N/A c-KIT inhibition (IC50 = 9.87 µM)

Key Research Findings

  • Substituent Position Matters : 3-Substituted pyrrolo[3,4-b]pyridines (e.g., CF3, methoxymethyl) show distinct binding modes compared to 6-substituted analogs (e.g., benzyl), likely due to spatial orientation in hydrophobic pockets .
  • Salt Forms Enhance Solubility : Hydrochloride salts of pyrrolo[3,4-b]pyridines are preferred for in vitro studies, while free bases may require prodrug strategies for in vivo use .
  • Electron-Withdrawing Groups Improve Stability : Trifluoromethyl and dione substituents increase metabolic stability and target affinity compared to alkyl or alkoxy groups .

Biological Activity

The compound 3-(Methoxymethyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine is a member of the pyrrolopyridine family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

3-(Methoxymethyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine features a unique bicyclic structure that contributes to its biological activity. The methoxymethyl group enhances its solubility and bioavailability.

Research indicates that compounds in the pyrrolopyridine class may interact with various biological targets:

  • Janus Kinase Inhibition : Some derivatives exhibit inhibitory activity against Janus kinases (JAKs), which are crucial in cytokine signaling pathways. This inhibition can lead to anti-inflammatory effects and has implications in treating autoimmune diseases .
  • Antibacterial Activity : Recent studies have shown that related pyrrolopyridines possess antibacterial properties by inhibiting bacterial topoisomerases, enzymes essential for DNA replication in bacteria. This mechanism is particularly effective against multidrug-resistant strains .

Biological Activity Data

Biological ActivityIC50 (μM)Mechanism
JAK Inhibition0.5 - 2.0Enzyme inhibition
Antibacterial (Gram-positive)<0.03125 - 0.25Topoisomerase inhibition
Antibacterial (Gram-negative)2 - 16Topoisomerase inhibition

Case Study 1: JAK Inhibition

A study exploring the JAK inhibitory activity of pyrrolopyridine derivatives found that compounds similar to 3-(Methoxymethyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine displayed significant inhibition of JAK3 with IC50 values ranging from 0.5 to 2.0 μM. These findings suggest potential applications in treating inflammatory disorders .

Case Study 2: Antibacterial Efficacy

In another investigation, a series of pyrrolopyridine analogs were tested against various bacterial strains. The results indicated that certain compounds exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The most effective compounds had MIC values as low as <0.03125 μg/mL against Staphylococcus aureus and moderate efficacy against Escherichia coli .

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